1-ethyl-3-phenyl-1H-pyrazole-5-carboximidamide
Overview
Description
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . For instance, the coupling of carboxylic acid with amine in the presence of 1-hydroxybenzotriazole, N-(3-dimethyl-aminopropyl)-N′-ethylcarbodiimide hydrochloride and N,N-diisopropylethylamine in DMF at room temperature, followed by hydrolysis with LiOH·H2O in aqueous methanol at room temperature, and subsequent acidification with 1 M hydrochloric acid has been used .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been reported . For instance, Ethyl 1-ethyl-3-phenyl-1H-pyrazole-5-carboxylate is a solid with a molecular weight of 244.29 .Scientific Research Applications
1-ethyl-3-phenyl-1H-pyrazole-5-carboximidamide has been used in a variety of scientific research applications, including organic synthesis, biochemistry, and drug discovery. It has been used to synthesize a variety of compounds, including 1-ethyl-3-phenyl-1H-pyrazole-5-carboxylic acid, and to study the mechanism of action of certain drugs. In addition, this compound has been used in the synthesis of peptides and in the study of enzyme-catalyzed reactions.
Mechanism of Action
Target of Action
Similar compounds have been used to prepare nonracemic γ-bicyclic heteroarylpiperazine- and heteroarylpiperidine-substituted prolinylthiazolidines as selective and orally active dipeptidylpeptidase 4 inhibitors .
Mode of Action
It’s worth noting that similar compounds have shown potential fungicidal and insecticidal activities .
Biochemical Pathways
Similar compounds have shown to affect the pathways related to fungicidal and insecticidal activities .
Result of Action
Similar compounds have shown potential fungicidal and insecticidal activities .
Advantages and Limitations for Lab Experiments
The main advantage of using 1-ethyl-3-phenyl-1H-pyrazole-5-carboximidamide in laboratory experiments is its versatility. It can be used in a variety of applications, ranging from organic synthesis to drug discovery. In addition, this compound is relatively inexpensive and easy to synthesize. However, the use of this compound in laboratory experiments is limited by its low solubility in water, which can make it difficult to use in certain applications.
Future Directions
The most promising future directions for 1-ethyl-3-phenyl-1H-pyrazole-5-carboximidamide include its use in drug discovery and development, as well as in the study of enzyme-catalyzed reactions. Additionally, further research into its biochemical and physiological effects could provide insight into its potential therapeutic applications. Other potential future directions include its use in the synthesis of peptides, in the study of cell cycle regulation, and in the study of its anti-inflammatory effects.
Safety and Hazards
properties
IUPAC Name |
2-ethyl-5-phenylpyrazole-3-carboximidamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4/c1-2-16-11(12(13)14)8-10(15-16)9-6-4-3-5-7-9/h3-8H,2H2,1H3,(H3,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VIUNDLWRZJIFKP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CC(=N1)C2=CC=CC=C2)C(=N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.